![molecular formula C13H18N2 B12000870 n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine CAS No. 20851-21-2](/img/structure/B12000870.png)
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine typically involves the reaction between tryptamine and a suitable alkylating agent. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions often include the use of an organic solvent such as dichloromethane (CH₂Cl₂) and may require mild heating to achieve optimal yields.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Wirkmechanismus
The mechanism of action of n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to serotonin receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can influence mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptamine: A naturally occurring compound with a similar structure, known for its role in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, involved in regulating mood, appetite, and sleep.
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms, structurally related to tryptamine.
Uniqueness
n-[1-(1h-Indol-3-yl)ethyl]propan-2-amine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other indole derivatives.
Eigenschaften
| 20851-21-2 | |
Molekularformel |
C13H18N2 |
Molekulargewicht |
202.30 g/mol |
IUPAC-Name |
N-[1-(1H-indol-3-yl)ethyl]propan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-9(2)15-10(3)12-8-14-13-7-5-4-6-11(12)13/h4-10,14-15H,1-3H3 |
InChI-Schlüssel |
XQWQVJRSFNDGOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(C)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


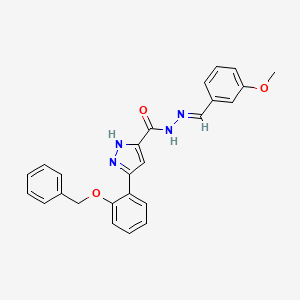
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
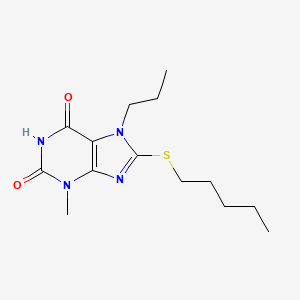


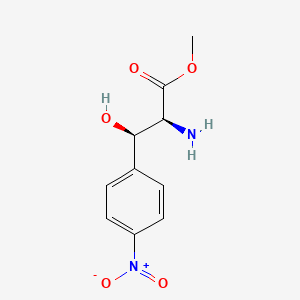
![5-(4-ethoxyphenyl)-4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B12000810.png)
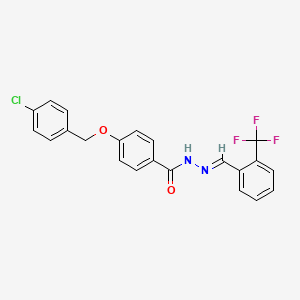

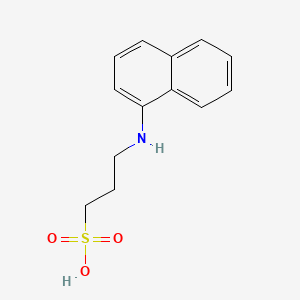
![5-(2,4-dichlorophenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000843.png)
![N-(2-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B12000850.png)

